molecular formula C6H2Cl2N2O4 B167800 1,3-Dichloro-2,4-dinitrobenzene CAS No. 10199-85-6

1,3-Dichloro-2,4-dinitrobenzene

Cat. No.: B167800
CAS No.: 10199-85-6
M. Wt: 236.99 g/mol
InChI Key: CPKWWONSNNHLAN-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H2Cl2N2O4. It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1,3-Dichloro-2,4-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product .

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through recrystallization from solvents such as ethanol or methanol .

Chemical Reactions Analysis

1,3-Dichloro-2,4-dinitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields 1,3-dichloro-2,4-diaminobenzene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dichloro-2,4-dinitrobenzene primarily involves its interaction with nucleophiles. In biological systems, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction is particularly significant in the inhibition of thioredoxin reductase, where the compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

1,3-Dichloro-2,4-dinitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1,3-dichloro-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWWONSNNHLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144492
Record name Benzene, 1,3-dichloro-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-85-6
Record name Benzene, 1,3-dichloro-2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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